molecular formula C19H16N8O4 B2554796 2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1448037-40-8

2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No. B2554796
CAS RN: 1448037-40-8
M. Wt: 420.389
InChI Key: WDKNYDZFTVGVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C19H16N8O4 and its molecular weight is 420.389. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on the transformation and synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, the synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. These compounds are synthesized via condensation reactions and have shown promise in biological evaluations, indicating their potential in medical research as therapeutic agents (Rahmouni et al., 2016).

Structural Analysis and Crystallography

Studies on novel dihydropyrimidine compounds have provided insights into their structural characteristics through X-ray crystallography. This research is vital for understanding the three-dimensional configurations of these molecules, which is essential for their application in drug design and materials science (Elliott et al., 1998).

Supramolecular Chemistry

The exploration of pyrimidine derivatives in supramolecular chemistry highlights their potential in creating novel hydrogen-bonded supramolecular assemblies. These compounds can act as ligands for co-crystallization, leading to the formation of complex structures with unique properties, useful in materials science and nanotechnology (Fonari et al., 2004).

Enzymatic Activity Modulation

Research into pyrazolopyrimidinyl keto-esters has revealed their potential in increasing the reactivity of certain enzymes, such as cellobiase. These findings could have implications for biotechnology and pharmaceutical manufacturing, where enzyme modulation is crucial for improving reaction efficiencies and outcomes (Abd et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of new thienopyrimidine derivatives for their antimicrobial activity demonstrate the potential of these compounds in addressing bacterial resistance. Such research contributes to the development of new antibiotics and antimicrobial agents (Bhuiyan et al., 2006).

properties

IUPAC Name

2,4-dioxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O4/c28-16-7-6-15(26-12-20-11-22-26)24-25(16)9-8-21-18(30)14-10-17(29)27(19(31)23-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,21,30)(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKNYDZFTVGVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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